{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol
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Overview
Description
{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is a heterocyclic compound that features both morpholine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol typically involves the reaction of morpholine derivatives with thiazole precursors. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or morpholine rings.
Scientific Research Applications
Chemistry
In chemistry, {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine itself or its substituted derivatives.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Uniqueness
What sets {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol apart is its combination of morpholine and thiazole rings. This dual functionality allows for unique chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H14N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h7,12H,1-6H2 |
InChI Key |
MFFCVSYFPGCGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)CO |
Origin of Product |
United States |
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